molecular formula C17H19NO3 B13238713 Benzyl 2-amino-3-(benzyloxy)propanoate

Benzyl 2-amino-3-(benzyloxy)propanoate

Cat. No.: B13238713
M. Wt: 285.34 g/mol
InChI Key: ZYSSRDBCZVJBPQ-UHFFFAOYSA-N
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Description

Benzyl 2-amino-3-(benzyloxy)propanoate is an organic compound with the molecular formula C17H19NO3 It is a derivative of serine, an amino acid, and features both benzyl and benzyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-amino-3-(benzyloxy)propanoate typically involves the protection of the amino group of serine, followed by esterification and benzylation. One common method involves the use of benzyl chloroformate to protect the amino group, followed by esterification with benzyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-amino-3-(benzyloxy)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group yields benzaldehyde, while reduction of the ester group produces benzyl alcohol .

Scientific Research Applications

Benzyl 2-amino-3-(benzyloxy)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-amino-3-(benzyloxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the amino and ester groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-amino-3-(benzyloxy)propanoate is unique due to the presence of both benzyl and benzyloxy groups, which confer distinct chemical and physical properties. These groups enhance its hydrophobicity and binding affinity, making it a valuable compound in various research applications .

Biological Activity

Benzyl 2-amino-3-(benzyloxy)propanoate, a compound notable for its structural attributes and potential therapeutic applications, has garnered attention in the field of medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

This compound is characterized by the following structural features:

  • Molecular Formula : C16_{16}H19_{19}NO3_3
  • Functional Groups : Amino group, benzyloxy group, and an ester moiety.
  • Chirality : The compound exists in chiral forms, which can influence its biological activity.

The presence of the benzyloxy group significantly enhances the compound's lipophilicity, facilitating its ability to cross cell membranes and interact with various biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The benzyloxy group enhances binding affinity, while the amino and ester groups participate in hydrogen bonding and other interactions. These interactions can modulate the activity of target proteins, influencing various biochemical pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities relevant to medicinal chemistry:

  • Antineoplastic Properties : Preliminary studies suggest it may have cytotoxic effects against certain cancer cell lines, indicating potential as an antineoplastic agent.
  • Enzyme Interaction : The compound has been studied for its role in enzyme mechanisms and protein-ligand interactions. It modulates enzyme activity, which could lead to therapeutic applications in various diseases.
  • Potential Therapeutic Applications : Its structural properties make it a candidate for developing drugs targeting specific receptors or enzymes involved in disease pathways .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent.
  • Enzyme Inhibition Studies :
    • Research focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. Inhibition assays demonstrated that this compound effectively reduced enzyme activity, providing insights into its mechanism of action.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
(S)-Methyl 2-amino-3-(benzyloxy)propanoateMethyl group instead of benzylPotentially lower lipophilicityLess bulky than benzyl derivative
(S)-Benzyl 2-amino-3-hydroxypropanoateHydroxyl group instead of benzyloxyMay exhibit different activity profilesHydroxyl group increases polarity
(S)-Benzyl 2-amino-4-(benzyloxy)butanoateLonger carbon chainPotentially different pharmacokineticsIncreased chain length may alter metabolism

Properties

IUPAC Name

benzyl 2-amino-3-phenylmethoxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c18-16(13-20-11-14-7-3-1-4-8-14)17(19)21-12-15-9-5-2-6-10-15/h1-10,16H,11-13,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSSRDBCZVJBPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21948-10-7
Record name 21948-10-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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